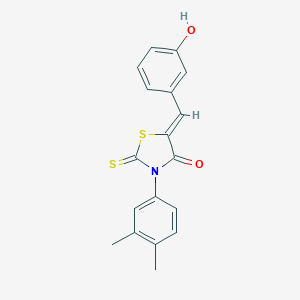![molecular formula C18H15ClO2S2 B379697 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B379697.png)
3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone is an organic compound that features a complex structure with multiple functional groups. This compound includes a chloro-substituted phenyl ring, a furan ring, a thiophene ring, and a propanone backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan-2-ylmethylsulfanyl Intermediate: This step might involve the reaction of furan-2-ylmethanol with a thiol reagent under acidic or basic conditions to form the furan-2-ylmethylsulfanyl group.
Coupling with 4-Chloro-phenyl Group: The intermediate could then be coupled with a 4-chloro-phenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the Propan-1-one Backbone: The final step might involve the formation of the propan-1-one backbone through a condensation reaction with thiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, such compounds could be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.
作用机制
The mechanism of action for compounds like 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-3-[(2-furylmethyl)sulfanyl]-1-(2-thienyl)-1-propanone
- 3-(4-Bromo-phenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-yl-propan-1-one
- 3-(4-Methyl-phenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-yl-propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H15ClO2S2 |
|---|---|
分子量 |
362.9g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C18H15ClO2S2/c19-14-7-5-13(6-8-14)18(23-12-15-3-1-9-21-15)11-16(20)17-4-2-10-22-17/h1-10,18H,11-12H2 |
InChI 键 |
QLKBLQHBCHCQCO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


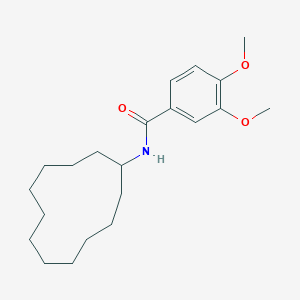
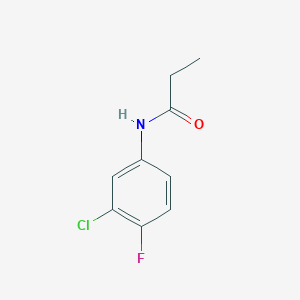
![Diethyl 5-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B379616.png)
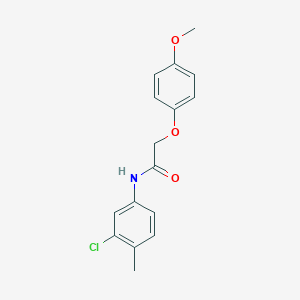
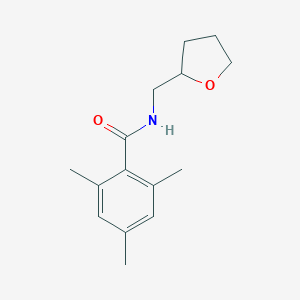
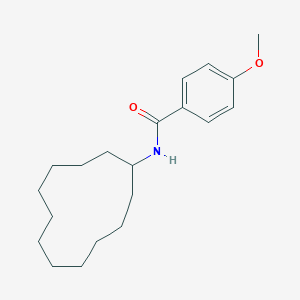

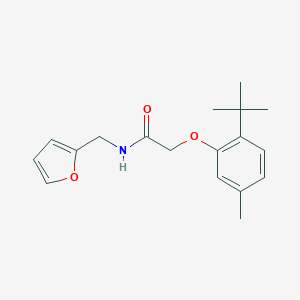
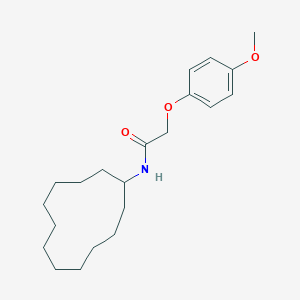
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-isobutyramide](/img/structure/B379629.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B379630.png)
![2-(2,4-dibromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B379631.png)
![1-(1-piperidinylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B379634.png)
